molecular formula C20H17ClN2O2S B3008982 1-(2-chlorobenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946248-57-3

1-(2-chlorobenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3008982
CAS No.: 946248-57-3
M. Wt: 384.88
InChI Key: ZMDBJEHLFDUUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17ClN2O2S and its molecular weight is 384.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Investigations

Research on dihydronicotinamides, including compounds structurally related to "1-(2-chlorobenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide," has involved extensive spectroscopic investigations. These studies focus on understanding the conformation, absorption, and fluorescence characteristics of such compounds. Spectroscopic techniques like 1H NMR, UV/VIS absorption, and fluorescence spectroscopy have been employed to study the effective conjugation between dihydropyridine and carboxamide π-systems in these molecules (Fischer, Fleckenstein, & Hönes, 1988).

Synthesis and Chemical Reactions

Another area of application involves the synthesis of novel compounds through various chemical reactions involving similar structural frameworks. For example, tetrahydrobenzo[b]thiophene derivatives have been synthesized under microwave irradiation, showcasing the reactivity and versatility of such compounds in chemical synthesis (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011). Additionally, research into pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has been conducted, further highlighting the chemical diversity and synthetic potential of compounds within this structural domain (Bakhite, Al‐Sehemi, & Yamada, 2005).

Anticonvulsant and Antimicrobial Activities

Compounds with similar structural motifs have been investigated for their biological activities, including anticonvulsant and antimicrobial properties. Studies have explored the hydrogen bonding and structural characteristics of anticonvulsant enaminones, providing a foundation for understanding the bioactive potential of related compounds (Kubicki, Bassyouni, & Codding, 2000). Furthermore, novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have been synthesized and evaluated for antimicrobial activity, demonstrating the relevance of such compounds in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Material Science Applications

In the realm of material science, similar compounds have been incorporated into the synthesis of aromatic polyamides and polyimides, highlighting their potential in creating new materials with desirable thermal and mechanical properties. Such research underlines the broad applicability of these compounds beyond biological activities, extending to materials engineering and design (Ravikumar & Saravanan, 2012).

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c1-26-18-11-5-4-10-17(18)22-19(24)15-8-6-12-23(20(15)25)13-14-7-2-3-9-16(14)21/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDBJEHLFDUUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.